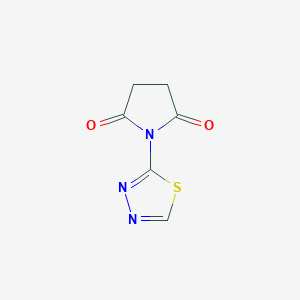
2,5-Pyrrolidinedione, 1-(1,3,4-thiadiazol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Pyrrolidinedione, 1-(1,3,4-thiadiazol-2-yl)- is a heterocyclic compound that incorporates both a pyrrolidinedione and a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Pyrrolidinedione, 1-(1,3,4-thiadiazol-2-yl)- typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with potassium thiocyanate in ethanol, in the presence of triethylamine, yields the desired thiadiazole derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,5-Pyrrolidinedione, 1-(1,3,4-thiadiazol-2-yl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-(1,3,4-thiadiazol-2-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and antiepileptic agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-(1,3,4-thiadiazol-2-yl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and proteins involved in DNA replication and repair, leading to the inhibition of cell proliferation.
Pathways Involved: The compound interferes with the synthesis of nucleic acids and proteins, disrupting cellular processes essential for the survival of microbial and cancer cells.
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrrolidinedione Derivatives: Compounds with the pyrrolidinedione ring are known for their anti-inflammatory and analgesic activities.
Properties
CAS No. |
91488-42-5 |
|---|---|
Molecular Formula |
C6H5N3O2S |
Molecular Weight |
183.19 g/mol |
IUPAC Name |
1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H5N3O2S/c10-4-1-2-5(11)9(4)6-8-7-3-12-6/h3H,1-2H2 |
InChI Key |
VNBJDBSMFMWICG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=NN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















